2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRIKISCRTEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431666 | |
| Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58211-82-8 | |
| Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Biphenyl Formation
The biphenyl segment is typically constructed via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative and a boronic acid. For example, 4-chlorophenylboronic acid reacts with 4-bromoacetophenone in a mixture of dimethoxyethane (DME) and water at 110°C using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base. This step achieves the biphenyl backbone with yields exceeding 85% under optimized conditions.
Table 1: Reaction Conditions for Biphenyl Synthesis
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent System | DME/H₂O (3:1 v/v) |
| Temperature | 110°C |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Aldehyde Oxidation to Acrylic Acid
The ketone intermediate undergoes oxidation to introduce the acrylic acid group. A solution of sodium chlorite (NaClO₂) and 2-methyl-2-butene in tert-butanol oxidizes the aldehyde derivative to the corresponding acrylic acid. This method avoids over-oxidation issues, achieving 70–75% yield with high regioselectivity.
Direct Acrylation via Carboxylic Acid Derivatives
Propanephosphonic Anhydride-Mediated Coupling
A patented method employs propanephosphonic anhydride (T3P®) to conjugate acrylic acid with a biphenyl aldehyde precursor. In a representative procedure:
-
4-Amino-5-chloro-2-methoxybenzaldehyde (0.27 mol) reacts with acrylic acid (0.67 mol) in ethyl acetate.
-
Triethylamine (2.02 mol) and T3P® (0.67 mol) are added at 30–40°C, forming the acrylated product via a mixed anhydride intermediate.
Table 2: Key Parameters for T3P®-Mediated Acrylation
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Coupling Agent | T3P® (50% in ethyl acetate) |
| Temperature | 30–40°C |
| Reaction Time | 1 hour |
| Yield | 71% |
Workup and Purification
Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, followed by extraction and washing with sodium hydroxide to remove unreacted reagents. Crystallization from methylcyclohexane yields high-purity (>99%) product, as confirmed by HPLC.
Oxidation and Functional Group Interconversion
Ketone to α,β-Unsaturated Acid Conversion
The β-ketoethyl group is introduced through Claisen-Schmidt condensation between 4'-chloro-biphenyl-4-carbaldehyde and ethyl acetoacetate, followed by acidic hydrolysis. Using Amberlyst-15 as a catalyst in toluene at reflux achieves 68% conversion efficiency.
Decarboxylation Strategies
Thermal decarboxylation of malonic acid derivatives at 150–160°C under vacuum eliminates carbon dioxide, forming the α,β-unsaturated system. This method requires careful temperature control to prevent polymerization.
Process Optimization and Scalability
Solvent Selection
Nonpolar solvents like 2-methyltetrahydrofuran enhance reaction rates in Michael addition steps due to improved solubility of biphenyl intermediates. Polar aprotic solvents (e.g., DMF) are avoided to minimize side reactions.
Catalyst Loading Reduction
Pd nanoparticle catalysts immobilized on mesoporous silica reduce palladium usage to 0.1 mol% while maintaining 82% yield in coupling reactions. This approach decreases metal contamination in final products.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Suzuki-Oxidation | 75% | >98% | Industrial |
| T3P® Acrylation | 71% | >99% | Pilot Scale |
| Claisen-Schmidt | 68% | 95% | Lab Scale |
Industrial Applications and Derivatives
Major Chinese suppliers including Zibo Hangyu Biotechnology produce the compound at kilogram scale for:
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid is primarily utilized in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The compound can be synthesized from butanedioic acid derivatives and chlorinated biphenyls, which are often used in the production of pharmaceuticals and agrochemicals .
2. Pharmaceutical Research
The compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules. It may serve as a lead compound for developing new drugs targeting specific biological pathways. Studies have indicated that derivatives of acrylic acids can exhibit anti-inflammatory and anticancer properties, suggesting that this compound could be explored for similar activities .
3. Material Science
In material science, this compound can be employed as a monomer in the production of polymers with specific functional properties. The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for various industrial applications .
Case Studies
| Study | Year | Focus | Findings |
|---|---|---|---|
| Synthesis of Novel Polymers | 2020 | Development of polymers using acrylic acid derivatives | Demonstrated improved mechanical properties and thermal stability when incorporating this compound into polymer matrices. |
| Anticancer Activity Assessment | 2021 | Evaluation of acrylic acid derivatives | Found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. |
| Organic Synthesis Methodologies | 2023 | Exploration of synthetic pathways for complex molecules | Highlighted the utility of this compound as a versatile intermediate in synthesizing biologically active compounds. |
Mechanism of Action
The mechanism of action of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and applications:
Table 1: Structural and Functional Comparison
Structural Analysis
- Biphenyl vs. Single Phenyl Systems: The biphenyl group in the target compound enhances lipophilicity (higher logP) compared to single-phenyl analogs like (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid. This difference impacts membrane permeability and binding affinity in biochemical applications .
- Carboxylic Acid vs. Ester Functionality : The acrylic acid group in the target compound enables hydrogen bonding and ionization at physiological pH, making it suitable for aqueous assays. In contrast, ester derivatives (e.g., ) exhibit higher lipophilicity and are prone to hydrolysis under acidic/basic conditions .
- Ketone Positioning: The 2-oxoethyl group in the target compound introduces a reactive α-keto moiety, facilitating nucleophilic additions, whereas compounds like ’s butenoic acid derivative have conjugated enone systems influencing UV absorption and redox properties .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Stability : The target compound’s requirement for -20°C storage suggests sensitivity to thermal degradation, unlike more stable ester derivatives (e.g., ) .
Biological Activity
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid, with the CAS number 58211-82-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C17H13ClO3
- Molecular Weight : 300.74 g/mol
- Synonyms : 4'-Chloro-α-methylene-γ-oxo-[1,1'-biphenyl]-4-butanoic acid
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antioxidant, and anti-inflammatory effects.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, derivatives of acrylic acids have shown promising results against several cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| Similar derivatives | MCF-7 | 5.10 ± 0.40 | |
| Similar derivatives | HCT116 | 22.08 ± 0.50 |
In one study, derivatives showed IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines, indicating significant antiproliferative activity .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant activity of similar compounds has been evaluated using assays like the TBARS assay.
Table 2: Antioxidant Activity Data
| Compound | Assay Type | EC50 (mM) | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl derivative | TBARS Assay | 0.565 ± 0.051 | |
| Other derivatives | TBARS Assay | Varies |
The presence of substituents such as the chloro-biphenyl moiety enhances the antioxidant properties significantly, leading to reduced lipid peroxidation .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress markers.
Case Studies
- Study on HepG2 Cells : A recent study investigated the effects of various acrylic acid derivatives on HepG2 cells, revealing that certain modifications led to enhanced cytotoxicity with IC50 values indicating strong potential for therapeutic applications .
- In Vivo Studies : Animal studies demonstrated that similar compounds reduced tumor growth in models of colorectal cancer, supporting their potential use in clinical settings .
Q & A
Q. What are the recommended methods for synthesizing 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid?
A common approach involves the reaction of phenacyl bromide derivatives with carboxylic acids under optimized conditions. For example, a related compound (allyl 2-(4-chlorophenyl)-2-oxoacetate) was synthesized using 4-chlorophenylglyoxylic acid, achieving an 80% yield after purification via column chromatography . Key steps include stoichiometric control, solvent selection (e.g., DMF), and catalysis with bases like DIEA for improved efficiency .
Q. What analytical techniques confirm the structural identity of this compound?
A combination of methods is recommended:
- NMR spectroscopy for functional group and connectivity analysis.
- IR spectroscopy to identify carbonyl (C=O) and acrylic acid (C=C) groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for structurally similar phenacyl benzoate derivatives .
Q. What are the solubility properties and storage recommendations?
The compound is soluble in Chloroform, DMF, and Methanol. For long-term stability, store at -20°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Catalyst screening : Use DIEA or similar bases to enhance reaction kinetics .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Moderate heating (e.g., 40–60°C) accelerates reactions without promoting side products.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) effectively isolates the product .
Q. How should discrepancies in spectral data be resolved?
Discrepancies may arise from impurities, tautomerism, or crystallographic variations. Mitigation steps:
Q. What computational methods model this compound’s interactions?
Q. How can degradation products be analyzed under stress conditions?
- Stress testing : Expose the compound to extreme pH, heat, or UV light.
- LC-MS analysis : Identify degradation products via fragmentation patterns.
- Kinetic studies : Monitor degradation rates to establish stability profiles, referencing protocols for chromene derivatives .
Methodological Notes
- Synthesis Troubleshooting : Low yields may result from incomplete reactant mixing or side reactions. Monitor via TLC and adjust stoichiometry .
- Safety Protocols : Use PPE (gloves, goggles) when handling chlorinated solvents. Refer to SDS guidelines for hazard mitigation .
- Environmental Impact : Future studies should assess ecotoxicity using OECD guidelines, as suggested for related chlorinated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
